molecular formula C7H14ClNO2 B3077928 2-(1-Aminocyclopentyl)acetic acid hydrochloride CAS No. 1049720-85-5

2-(1-Aminocyclopentyl)acetic acid hydrochloride

Cat. No. B3077928
M. Wt: 179.64 g/mol
InChI Key: KFOJPDHGYZIFNB-UHFFFAOYSA-N
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Description

“2-(1-Aminocyclopentyl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1049720-85-5 . It has a molecular weight of 179.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(1-Aminocyclopentyl)acetic acid hydrochloride” is 1S/C7H13NO2.ClH/c8-7(5-6(9)10)3-1-2-4-7;/h1-5,8H2,(H,9,10);1H . This indicates that the compound consists of a cyclopentyl group attached to an amino group and an acetic acid group, and it is combined with a hydrochloride group.


Physical And Chemical Properties Analysis

“2-(1-Aminocyclopentyl)acetic acid hydrochloride” is a solid substance that is typically stored at room temperature . It has a molecular weight of 179.64 .

Scientific Research Applications

Synthesis and Functionalization

The compound has been utilized in the synthesis of various chemical structures. For instance, its derivative, trans-2-(2'-aminocyclohexyloxy)acetic acid hydrochloride, has been synthesized and acylated, leading to the formation of compounds with potential applications in various chemical reactions and processes (Kikelj, Krbavčič, Pečar, & Tomažič, 1991).

Antioxidant and Xanthine Oxidase Inhibitory Studies

In a study involving the synthesis of metal complexes with novel amino acid bearing Schiff base ligand, a derivative of 2-(1-Aminocyclopentyl)acetic acid hydrochloride exhibited significant antioxidant properties and xanthine oxidase inhibitory activities, suggesting its potential in pharmacological applications (Ikram et al., 2015).

Heterocyclic Compounds Synthesis

The compound has been involved in the synthesis of novel heterocyclic compounds. By reacting with different amino compounds, it demonstrates its versatility in creating diverse chemical structures with possible applications in drug development and other scientific fields (Abdel-ghany, El-Saghier, & El-sayed, 1996).

Rearrangement Studies

Studies involving the rearrangement of chemical structures have utilized derivatives of 2-(1-Aminocyclopentyl)acetic acid hydrochloride. These studies contribute to understanding chemical reactions and molecular transformations, which are fundamental in organic chemistry (Velezheva & Ryabova, 1990).

Antimicrobial Activity Studies

Research on compounds like 1-hydroxy-2-aminocyclobutane-1-acetic acid, a related compound, has shown enhanced antibacterial activity against specific organisms. This suggests potential applications in developing new antimicrobial agents (Baldwin, Adlington, Parisi, & Ting, 1986).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation and serious eye damage . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(1-aminocyclopentyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-7(5-6(9)10)3-1-2-4-7;/h1-5,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOJPDHGYZIFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Aminocyclopentyl)acetic acid hydrochloride

CAS RN

58885-92-0, 1049720-85-5
Record name 2-(1-Aminocyclopentyl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1-aminocyclopentyl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of benzyl 2-(1-(tert-butoxycarbonylamino)cyclopentyl)acetate (82 mg, 0.246 mmol) and HCl in 1,4-dioxane (1230 μl, 4.92 mmol) was allowed to stir for 1 hour. The reaction mixture was concentrated to give 2-(1-aminocyclopentyl)acetate hydrochloride (66 mg); 1H NMR (400 MHz, CDCl3) δ ppm 1.65-1.68 (m, 4H) 1.98-2.08 (m, 2H) 2.19-2.26 (m, 2H) 2.94 (s, 2H) 5.17 (s, 2H) 7.31-7.39 (m, 5H) 8.65 (br s, 3H).
Name
benzyl 2-(1-(tert-butoxycarbonylamino)cyclopentyl)acetate
Quantity
82 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1230 μL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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